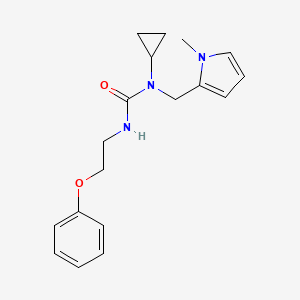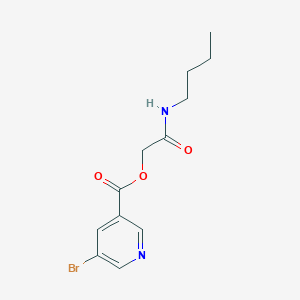![molecular formula C24H19F2NO5 B2989848 3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-difluoroethoxy]benzoic acid CAS No. 2470435-92-6](/img/structure/B2989848.png)
3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-difluoroethoxy]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-difluoroethoxy]benzoic acid is an organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the class of benzoic acids, which are widely used in pharmaceuticals, agricultural chemicals, and as intermediates in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-difluoroethoxy]benzoic acid typically involves multi-step reactions starting from readily available fluorinated and benzoic acid derivatives. A common synthetic route includes:
Fluorination: : Introduction of fluorine atoms using reagents like diethylaminosulfur trifluoride (DAST).
Protection of Amino Group: : Using 9H-fluoren-9-ylmethoxycarbonyl chloride to protect the amino group.
Formation of the Ethoxy Linkage: : Via a nucleophilic substitution reaction.
Deprotection and Final Assembly: : Removal of protecting groups and final assembly of the compound under mild acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized processes to ensure high yield and purity. This includes the use of continuous flow reactors for efficient mixing and reaction control, as well as advanced purification techniques like crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : It can undergo oxidation in the presence of strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: : Reduction reactions can be carried out using hydride donors such as sodium borohydride.
Substitution: : The compound can participate in nucleophilic and electrophilic substitution reactions, typically involving the aromatic ring or the ethoxy group.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Common solvents include dichloromethane, methanol, and tetrahydrofuran.
Major Products Formed
The major products depend on the type of reaction. Oxidation might yield carboxylated derivatives, while reduction often results in the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-difluoroethoxy]benzoic acid has diverse applications:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its potential interactions with biological macromolecules.
Medicine: : Investigated for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.
Industry: : Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which this compound exerts its effects often involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can alter biochemical pathways, leading to the compound's observed effects. The specific pathways depend on the application, such as inhibiting a particular enzyme in medical applications.
Comparación Con Compuestos Similares
3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-difluoroethoxy]benzoic acid is unique due to its specific combination of fluorinated and benzoic acid structures. Similar compounds might include:
3-[2-(Methoxycarbonylamino)-1,1-difluoroethoxy]benzoic acid: : Lacks the fluorenyl group.
3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]benzoic acid: : Lacks the fluorine atoms.
Benzoic acids with varied substitutions: : Such as methyl, ethyl, or propyl groups.
Each of these compounds may have distinct properties and applications, but none combine the exact structural features that make this compound unique.
Propiedades
IUPAC Name |
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-1,1-difluoroethoxy]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2NO5/c25-24(26,32-16-7-5-6-15(12-16)22(28)29)14-27-23(30)31-13-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21H,13-14H2,(H,27,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUATWFSHYNIGSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(OC4=CC=CC(=C4)C(=O)O)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-fluoro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2989765.png)






![3-benzyl-5-[(2,4-dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2989776.png)

![4-(morpholin-4-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2989781.png)



![{1-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride](/img/new.no-structure.jpg)
